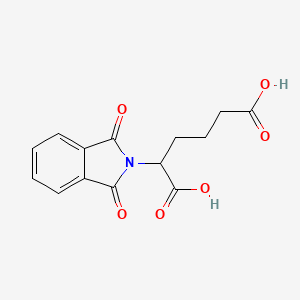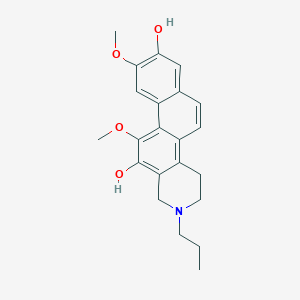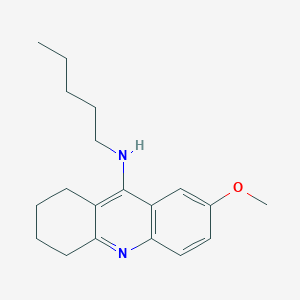
N-n-pentyl-7-methoxytacrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-n-pentyl-7-methoxytacrine hydrochloride is a small molecular drug primarily investigated for its potential as a cholinesterase inhibitor. This compound has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-n-pentyl-7-methoxytacrine hydrochloride involves several steps. One common method includes the Michael addition reaction of n-amylamine with acrylate to obtain 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves easily available and inexpensive starting materials, high yield, simple operation, and high product purity .
Chemical Reactions Analysis
Types of Reactions: N-n-pentyl-7-methoxytacrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a model compound for studying cholinesterase inhibition.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Potential therapeutic agent for Alzheimer’s disease due to its cholinesterase inhibitory properties.
Industry: Utilized in the development of new drugs targeting neurodegenerative diseases.
Mechanism of Action
The primary mechanism of action of N-n-pentyl-7-methoxytacrine hydrochloride involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in treating Alzheimer’s disease .
Comparison with Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used cholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: Another compound that inhibits both acetylcholinesterase and butyrylcholinesterase.
Uniqueness: N-n-pentyl-7-methoxytacrine hydrochloride is unique due to its specific structural modifications, which may offer improved efficacy and reduced side effects compared to other cholinesterase inhibitors .
Properties
Molecular Formula |
C19H26N2O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-methoxy-N-pentyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C19H26N2O/c1-3-4-7-12-20-19-15-8-5-6-9-17(15)21-18-11-10-14(22-2)13-16(18)19/h10-11,13H,3-9,12H2,1-2H3,(H,20,21) |
InChI Key |
KBBSAAQAJDSCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


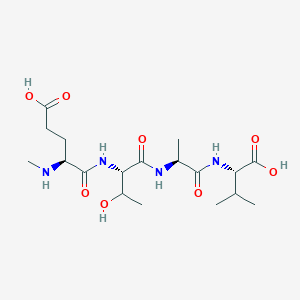

![(2R)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-hydroxyhexan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852009.png)
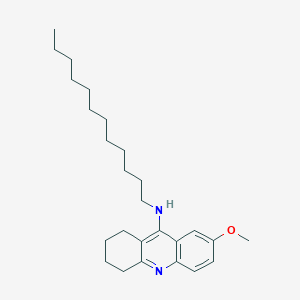
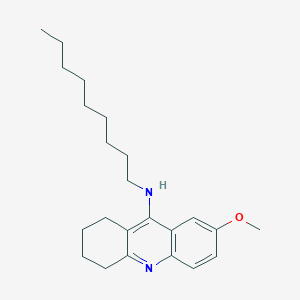
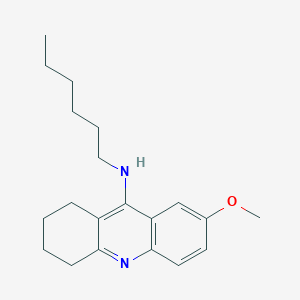
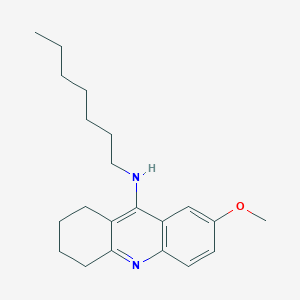
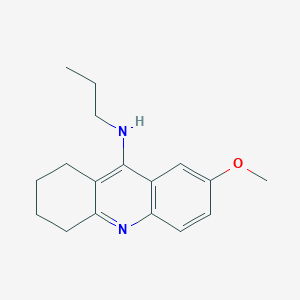
![3,17-dihydroxy-13-methyl-N-propan-2-yl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxamide](/img/structure/B10852048.png)
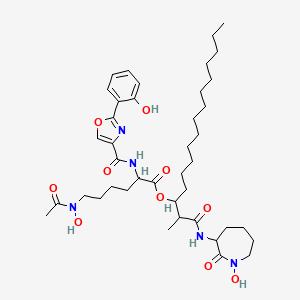
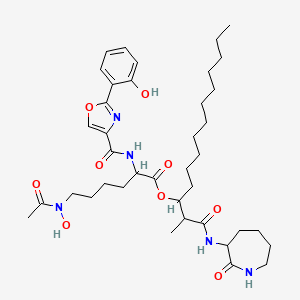
![2-(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)-N-methylacetamide](/img/structure/B10852057.png)
